(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Description
Historical Development of Triazolopyridine Chemistry
The triazolopyridine scaffold emerged as a significant heterocyclic system following the pioneering work of Bulow and Haas in 1909, who first synthesized the 1,2,4-triazolo[1,5-a]pyrimidine derivative. Early research focused on structural elucidation and synthetic methodologies, with Hantzsch’s contributions to nitrogen heterocycle synthesis providing foundational strategies for later derivatives. The development of fused triazolopyridines accelerated in the late 20th century, driven by their pharmacological potential. For example, the antidepressant trazodone, featuring a triazolopyridine core, was approved in the 1980s. Recent advances include copper-catalyzed oxidative cyclization methods for streamlined synthesis, enabling derivatives like (5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-7-yl)methanamine to be explored for targeted biological applications.
Nomenclature and Classification Systems
Triazolopyridines are classified based on:
- Ring fusion orientation : The [4,3-a] notation in the compound indicates fusion between the triazole’s N2–C3 bond and the pyridine’s C2–C3 bond.
- Substituent positions : The tetrahydro modification in (5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-7-yl)methanamine denotes hydrogenation of the pyridine ring, creating a partially saturated bicyclic system.
- IUPAC rules : Systematic naming prioritizes the triazole ring as the parent structure, with pyridine as a fused component.
Table 1 : Common triazolopyridine isomers and their fused positions
| Isomer | Fusion Positions | Example Derivatives |
|---|---|---|
| [1,5-a]pyridine | N1–C5, C6–C7 | Trazodone |
| [4,3-a]pyridine | N4–C3, C2–C3 | (5,6,7,8-Tetrahydro derivative |
| [1,5-c]pyrimidine | N1–C5, C4–C5 | Essramycin |
Position in Heterocyclic Chemistry
This compound belongs to the bridged bicyclic amines subclass, characterized by:
- A triazolo[4,3-a]pyridine core with partial saturation (5,6,7,8-tetrahydro).
- A primary amine (-CH2NH2) at the 7-position, enabling hydrogen bonding and salt formation.
- Structural similarity to bioactive scaffolds like piperidine and azepane, facilitating receptor interactions.
Its hybrid architecture merges the metabolic stability of triazoles with the conformational flexibility of saturated N-heterocycles, making it a versatile intermediate in medicinal chemistry.
Significance in Modern Chemical Research
The triazolopyridine core is prioritized for:
- Drug discovery : High-affinity ligands for neurological targets (e.g., M5 muscarinic acetylcholine receptor antagonist VU6036864).
- Synthetic versatility : Amenable to regioselective functionalization via cross-coupling or reductive amination.
- Biophysical properties : Balanced lipophilicity (cLogP ~1.8) and polar surface area (~45 Ų) enhance membrane permeability.
Table 2 : Key physicochemical properties of (5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-7-yl)methanamine
| Property | Value | Method/Source |
|---|---|---|
| Molecular formula | C7H12N4 | High-resolution MS |
| Molecular weight | 152.20 g/mol | Calculated |
| Hydrogen bond donors | 2 (NH2, NH) | Computational |
| Rotatable bonds | 2 | ChemDraw |
The scaffold’s utility is further evidenced by its role in synthesizing kinase inhibitors and antimicrobial agents, underscoring its centrality in contemporary heterocyclic chemistry.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHQEGOYONBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
Biological Activities
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing it with commercial antibiotics:
- Antibacterial Activity : Showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated potent antifungal effects against common pathogenic fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 0.5 - 2 µg/mL |
| Gram-negative Bacteria | 1 - 4 µg/mL |
| Fungi | 0.25 - 1 µg/mL |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
3. Neuropharmacological Effects
In animal models, the compound exhibited anxiolytic and antidepressant-like effects:
- Anxiolytic Activity : Reduced anxiety-like behavior in the elevated plus maze test.
- Antidepressant Activity : Improved depressive symptoms in the forced swim test.
The proposed mechanisms by which this compound exerts its effects include:
- GABAergic Modulation : Acts as a modulator of GABA_A receptors.
- c-Met Inhibition : Inhibits mesenchymal–epithelial transition factor (c-Met), which is implicated in cancer progression.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with the compound.
- Case Study on Antimicrobial Resistance : A study demonstrated that the compound could restore sensitivity to antibiotics in resistant bacterial strains.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that derivatives of triazolo-pyridine compounds exhibit potential antidepressant and anxiolytic effects. Specifically, the compound has been studied for its interaction with neurotransmitter systems in the brain. For instance, it has shown affinity for serotonin receptors which are crucial in mood regulation .
Neuroprotective Effects
Studies have suggested that (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine may possess neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of triazolo-pyridine derivatives. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings indicate a promising avenue for developing new anticancer agents based on this scaffold .
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its efficacy as a pesticide. Its structural features allow it to interact with biological systems of pests effectively. Laboratory tests have shown that it can reduce pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance root development and overall plant vigor when applied at certain concentrations. This application could be beneficial in agriculture for improving crop yields under stress conditions .
Material Science
Polymer Chemistry
In material science, the compound is being investigated for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in creating novel polymers with enhanced mechanical properties and thermal stability .
Nanomaterials Development
Recent studies have focused on incorporating this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The compound’s closest structural analogs include other triazolo-fused bicyclic systems. Key examples and their distinctions are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Key Structural Features |
|---|---|---|---|---|---|
| (5,6,7,8-Tetrahydro...)methanamine | 152.2 | ~0.5 | 2 (NH₂, NH) | 4 (3N in triazole, 1N in pyridine) | Saturated pyridine, primary amine, triazole |
| Alprazolam | 308.77 | 2.4 | 0 | 4 | Aromatic triazolo-benzodiazepine, Cl substituent |
| Trazodone | 408.89 | 3.6 | 1 (NH) | 5 | Triazolopyridine with chlorophenyl-piperazine |
| Etizolam | 342.22 | 2.9 | 0 | 4 | Thieno-triazolo-diazepine, S-containing ring |
<sup>a</sup>logP values are estimated using computational tools (e.g., ChemAxon).
Key Observations :
Saturation vs. Aromaticity : Unlike alprazolam or etizolam (fully aromatic systems), the target compound’s pyridine ring is partially saturated, which reduces planarity and may alter binding to receptors requiring flat aromatic interactions .
Substituent Effects: The primary amine (-CH₂NH₂) in the target compound enhances hydrophilicity (lower logP vs.
Heterocycle Diversity : Trazodone’s triazolopyridine is linked to a piperazine-chlorophenyl group, enabling serotonin receptor antagonism, whereas the target compound lacks such extended substituents.
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity :
- Alprazolam : Binds to GABA-A receptors via the benzodiazepine site, exerting anxiolytic effects. Its triazolo ring enhances metabolic stability .
- Trazodone : Acts as a 5-HT2A antagonist and serotonin reuptake inhibitor (SRI), used for depression and insomnia. The triazolopyridine core contributes to its binding profile .
- Its reduced aromaticity may limit affinity for GABA or 5-HT2A receptors compared to alprazolam or trazodone.
Metabolic Stability :
Triazolo rings generally confer resistance to oxidative metabolism. However, the target compound’s amine group may introduce susceptibility to N-dealkylation or oxidation, contrasting with alprazolam’s stability .
Notes and Limitations
Structural Uniqueness : The combination of a saturated pyridine ring, triazole, and primary amine distinguishes this compound from classical triazolo-drugs, warranting further exploration.
References
[1] Chem960.com . (2025). Structural Data for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine .
[2] Baldwin, D. S. et al. (2021). Benzodiazepines in Anxiety Disorders: A Review. Pharmacol. Rev.
[3] Stahl, S. M. (2013). Mechanism of Action of Trazodone. CNS Spectr.
[4] Testa, B. et al. (2020). Metabolism of Triazolo-Drugs. Drug Metab. Rev.
Preparation Methods
Step 1: Formation of Intermediate Hydrazine Derivative
- React ethanol and hydrazine hydrate at 58 °C.
- Slowly add 2-chloropyrazine with temperature control at 60-61 °C.
- Maintain reaction for 15 hours.
- Cool to 0 °C and adjust pH to 6 using sodium hydroxide.
- Stir at 20 °C for 1 hour, then dilute with xylene and concentrate.
- Extract residue with methylene dichloride/virahol at 20-30 °C.
- Filter, concentrate with MTBE dilution, chill to 0 °C, stir and filter precipitate.
- Wash precipitate with cold MTBE and dry under vacuum at 30 °C.
- Resulting intermediate (compound 2) has HPLC purity of 93.3%.
Step 2: Cyclization and Functionalization
- Add chlorobenzene and trifluoroacetic anhydride to a reactor cooled to 0 °C.
- Add intermediate 2 under vigorous stirring, maintaining 3-5 °C.
- Heat to 50 °C, add methylsulfonic acid, reflux to distill off trifluoroacetic acid.
- React mixture at 110 °C for 42 hours, then at 100 °C for 60 hours.
- Cool to 20 °C, evaporate to dryness with sodium acetate.
- Adjust pH to 12, filter, wash with cold ammoniacal liquor (24-27%).
- Separate organic phase, wash with saturated sodium chloride, dry and filter through short silica gel column.
- Concentrate under reduced pressure to obtain compound 4 with 99.1% HPLC purity.
Step 3: Hydrogenation to Tetrahydro Derivative
- Under nitrogen atmosphere, add 10% palladium on carbon catalyst to an ethanol solution of compound 4.
- Conduct hydrogenation at 23-25 °C under 4 bar hydrogen pressure for 4.5 hours.
- Filter, wash, and concentrate residue.
- Mix residue with ethanolic hydrogen chloride solution.
- Stir at 25 °C for 1 hour, then at 0 °C for 2 hours, and finally store overnight at -15 °C.
- Filter precipitate, wash with cold ethanol/MTBE, and dry to constant weight.
- Final product is (5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-7-yl)methanamine hydrochloride with 99.3% HPLC purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Key Notes | Purity (%) |
|---|---|---|---|---|---|
| 1 | Ethanol, Hydrazine Hydrate, 2-chloropyrazine, NaOH | 58-61 (reaction), 0 (cooling) | 15 h (reaction), 1 h (stirring) | pH adjusted to 6, extraction with methylene dichloride/virahol | 93.3 |
| 2 | Chlorobenzene, Trifluoroacetic anhydride, Methylsulfonic acid | 0-5 (addition), 50 (reflux), 100-110 (reaction) | 42 h + 60 h | Reflux to distill trifluoroacetic acid, pH adjusted to 12 | 99.1 |
| 3 | Pd/C catalyst, Hydrogen gas (4 bar), Ethanol, HCl | 23-25 (hydrogenation), 0 to -15 (acid treatment) | 4.5 h (hydrogenation), 1-overnight (acid treatment) | Hydrogenation under N2, precipitation of hydrochloride salt | 99.3 |
Mechanistic Insights and Research Findings
- The initial reaction between hydrazine hydrate and 2-chloropyrazine forms a hydrazine-substituted intermediate that is critical for subsequent ring closure.
- The use of trifluoroacetic anhydride and methylsulfonic acid promotes cyclization to the triazolo ring fused to the pyridine ring.
- Prolonged heating ensures complete conversion and removal of volatile byproducts (e.g., trifluoroacetic acid).
- The final hydrogenation step saturates the pyridine ring to the tetrahydro form and converts intermediates to the methanamine hydrochloride salt, improving stability and purity.
- The process avoids excessive side products and is scalable for industrial production due to straightforward purification steps.
Alternative Approaches and Related Research
While the above method is industrially validated, other literature describes related synthetic routes for triazolopyridine derivatives involving:
- Regioselective metalation of triazolopyridines followed by electrophilic substitution to introduce hydroxymethyl groups at the 7-position.
- Base-mediated ring transformations converting hydroxymethyl derivatives to dihydro or tetrahydro triazolopyridines.
- Use of N-bromosuccinimide (NBS) for selective bromination of tetrahydrotriazolopyridines, though these are more relevant for derivatives than the direct methanamine preparation.
These methods provide mechanistic understanding and alternative functionalization strategies but are less direct for preparing the specific methanamine compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
